molecular formula C5H10 B1627130 Cyclopentane-d9 CAS No. 80862-68-6

Cyclopentane-d9

Cat. No.: B1627130
CAS No.: 80862-68-6
M. Wt: 79.19 g/mol
InChI Key: RGSFGYAAUTVSQA-LOFGRQECSA-N
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Description

Cyclopentane-d9 (CAS: 80862-68-6) is a deuterated analog of cyclopentane, where nine hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₅D₉H, with a molecular weight of 79.19 g/mol . This compound is primarily used as an isotopic tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic studies due to its enhanced stability and distinct spectral properties compared to non-deuterated cyclopentane .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-LOFGRQECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584361
Record name (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80862-68-6
Record name (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80862-68-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-d9 can be synthesized through the deuteration of cyclopentane. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, this compound can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene in the presence of deuterium gas. This method allows for the large-scale production of this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-d9 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentane. These reactions include:

    Oxidation: this compound can be oxidized to form cyclopentanone or other oxygenated derivatives.

    Reduction: It can be reduced to form cyclopentanol or other reduced products.

    Substitution: this compound can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentane-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

Cyclopentane-d9 can be compared with other deuterated cycloalkanes such as cyclopentane-d10 and cyclohexane-d12. These compounds share similar isotopic labeling but differ in their ring size and hydrogen-to-deuterium ratio. This compound is unique due to its specific deuterium content and the resulting isotopic effects on chemical reactions .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point: ~49°C (similar to non-deuterated cyclopentane) .
  • Purity : Available at ≥98% deuterium content, with higher purity grades (e.g., 99%) used in precision analytical applications .
  • Synthesis : Produced via deuteration of cyclopentane or partial deuteration of cyclopentane-d10 .

Comparison with Similar Compounds

Cyclopentane-d9 is part of a broader family of deuterated and functionalized cyclopentane derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Overview of this compound and Related Compounds

Compound CAS Number Molecular Weight (g/mol) Deuterium Content Key Applications Price (JPY)
This compound 80862-68-6 79.19 9 D atoms NMR/MS internal standard, kinetic studies 79,200 (500 mg)
Cyclopentane-d10 7426-92-8 80.20 10 D atoms Fully deuterated reference standard 44,000 (1 g)
Cyclopentane (non-D) 287-92-3 70.13 0 D atoms Solvent, refrigerant N/A
Bromothis compound 144120-51-4 164.07 9 D atoms Synthesis of deuterated pharmaceuticals N/A
Cyclopentanone-d4 3997-89-5 88.14 4 D atoms Isotopic labeling in ketone studies 150 (0.5 g)

This compound vs. Cyclopentane-d10

  • Deuterium Content : Cyclopentane-d10 is fully deuterated (10 D atoms), whereas d9 retains one hydrogen .
  • Applications : Cyclopentane-d10 serves as a high-purity reference in quantitative NMR, while d9 is preferred in studies requiring partial deuteration to retain specific hydrogen-deuterium exchange properties .
  • Cost : this compound is significantly more expensive (¥79,200/500 mg) than d10 (¥44,000/1 g), reflecting its complex synthesis and niche demand .

This compound vs. Non-Deuterated Cyclopentane

  • Stability : Deuterium substitution increases bond strength (C-D vs. C-H), making d9 more thermally stable and less reactive in radical reactions .
  • Spectral Properties: this compound exhibits distinct IR and NMR spectral shifts. For example, its C-D stretching vibrations appear at ~2,100 cm⁻¹, compared to ~2,900 cm⁻¹ for C-H in non-deuterated cyclopentane .

Functionalized Derivatives: Bromothis compound and Cyclopentanone-d4

  • Bromothis compound : Used in synthesizing deuterated pharmaceuticals, where bromine provides a reactive site for cross-coupling reactions .
  • Cyclopentanone-d4: Features deuterium at specific positions (e.g., 2,2,5,5-d4), enabling mechanistic studies of ketone hydrogenation or enzyme-catalyzed reactions .

Spectroscopic Studies

  • Vibrational Spectroscopy: this compound demonstrates coupling between C-D stretching and pseudorotational dynamics in the gas phase, a phenomenon less pronounced in non-deuterated cyclopentane due to hydrogen’s lower mass .
  • NMR Utility : The absence of proton signals in d9 simplifies spectral interpretation in complex mixtures, making it ideal for studying reaction mechanisms .

Biological Activity

Cyclopentane-d9 is a deuterated derivative of cyclopentane, which incorporates nine deuterium atoms. As a stable isotope-labeled compound, it is primarily used in metabolic studies and organic synthesis. Its unique isotopic labeling allows researchers to trace metabolic pathways and interactions in biological systems, providing insights into biochemical processes.

This compound functions similarly to its non-deuterated counterpart, but the presence of deuterium can alter its pharmacokinetic properties. Deuterated compounds often exhibit enhanced metabolic stability, which can influence their biological activity and efficacy. This characteristic makes this compound particularly useful in studies aimed at understanding drug metabolism and the dynamics of various biochemical pathways.

Applications in Research

  • Metabolic Studies : this compound is extensively used to trace the pathways of cyclopentane derivatives in biological systems. It helps in understanding how these compounds are metabolized and their effects on biological functions.
  • Synthesis of Pharmaceuticals : The compound serves as a precursor in the synthesis of various pharmaceuticals, including anesthetics like ketamine. Its deuterated form may enhance the stability and effectiveness of these drugs.
  • Industrial Applications : Beyond its biological applications, this compound is also utilized in the production of surfactants and other industrial chemicals, showcasing its versatility.

Pharmacokinetics

The pharmacokinetics of this compound suggests that it may have altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-deuterated compounds. The presence of deuterium can slow down metabolic processes due to the kinetic isotope effect, potentially leading to prolonged action and reduced side effects in therapeutic applications.

Case Studies

  • Study on Metabolic Pathways : A study demonstrated the use of this compound in tracing metabolic pathways in liver cells. The results indicated that the compound could effectively label metabolites, allowing researchers to map out the metabolic routes taken by cyclopentane derivatives.
  • Pharmaceutical Development : In a pharmaceutical context, this compound was utilized in developing a new formulation of ketamine that exhibited improved pharmacological properties due to its enhanced metabolic stability.

Data Table: Summary of Biological Activities

Activity Description
Metabolic TracingUsed to trace pathways of cyclopentane derivatives
Pharmacological ApplicationsPrecursor for synthesizing anesthetics like ketamine
Industrial UseIntermediate in producing surfactants and industrial chemicals
Enhanced StabilityExhibits improved metabolic stability compared to non-deuterated forms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-d9
Reactant of Route 2
Cyclopentane-d9

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